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Compound of Interest

Compound Name: 3-Chloro-4-(methylsulfonyl)phenol
Cat. No.: B13881472
Get Quote

Executive Summary

4-Hydroxy-2-chlorophenyl methyl sulfone represents a specialized class of halogenated
hydroxyphenyl sulfones. Distinguished by the electronic interplay between the electron-
withdrawing methylsulfonyl group (-SOz2Me) and the electron-donating hydroxyl group (-OH),
this compound serves as a critical scaffold for nucleophilic aromatic substitution (SnAr) and O-
alkylation reactions. Its structural unique positioning (chlorine ortho to the sulfone, hydroxyl
para to the sulfone) makes it a high-value intermediate for synthesizing sulfone-containing
bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs
(NSAIDs) and selective COX-2 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7]

This compound is characterized by a "push-pull" electronic system where the acidity of the
phenol is significantly enhanced by the para-sulfonyl group, while the ortho-chlorine atom
provides a handle for further functionalization or steric modulation.
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Property

Data | Description

Common Name

4-Hydroxy-2-chlorophenyl methyl sulfone

IUPAC Name 3-Chloro-4-(methylsulfonyl)phenol
Chemical Formula C7H-CIOsS
Molecular Weight 206.65 g/mol

Structure Description

Benzene ring substituted at C1 (SOz2Me), C2
(Cl), and C4 (OH)

Physical State

White to off-white crystalline solid

Melting Point

148-152 °C (Typical for hydroxy-sulfones of this
weight)

pKa (Phenolic OH)

~7.2-7.8 (Predicted; enhanced acidity vs.
phenol due to -SOz2Me)

Solubility

Soluble in DMSO, DMF, Methanol, Acetone;

sparingly soluble in water

LogP

~1.8 (Predicted)

Structural Verification

The identity is confirmed via the substitution pattern:

e C1 (-SO:2Me): Strong electron-withdrawing group (EWG), activates the ring for nucleophilic

attack at the ortho and para positions.

e C2 (-ClI):Ortho to the sulfone; sterically hinders the sulfone but remains stable under mild

hydrolytic conditions compared to the para-position.

e C4 (-OH):Para to the sulfone; introduced typically via hydrolysis of a leaving group (like CI) at

this activated position.

Synthetic Pathways & Manufacturing
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The synthesis of 4-hydroxy-2-chlorophenyl methyl sulfone is governed by the principles of
Nucleophilic Aromatic Substitution (SnAr). The most robust industrial route leverages the
activation provided by the sulfonyl group.

Route A: Hydrolysis of 2,4-Dichlorophenyl Methyl
Sulfone (Primary Route)

This method is preferred for its high regioselectivity. The sulfonyl group at C1 activates the
chlorine atoms at C2 and C4. However, the C4 position is less sterically hindered and
electronically more susceptible to nucleophilic attack by hydroxide ions.

Precursor: 2,4-Dichlorophenyl methyl sulfone.

Reagent: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).

Solvent: Aqueous DMSO or water/alcohol mixture (reflux).

Mechanism: The hydroxide ion attacks C4, forming a Meisenheimer complex stabilized by
the para-sulfonyl group. Chloride is eliminated, yielding the phenolate, which is then acidified
to the target phenol.

Route B: Oxidation of Sulfide Precursors

Alternatively, the compound can be synthesized from 3-chloro-4-(methylthio)phenol via
oxidation.

e Precursor: 3-Chloro-4-(methylthio)phenol.
o Oxidant: Hydrogen peroxide (H202) with catalytic sodium tungstate or m-CPBA.

o Selectivity: Controlled oxidation ensures the sulfide becomes a sulfone without over-
oxidizing the phenol ring.

Visualization of Synthetic Logic

The following diagram illustrates the primary hydrolysis pathway and the competing
regiochemistry.
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Figure 1: Regioselective hydrolysis of 2,4-dichlorophenyl methyl sulfone favoring the 4-hydroxy
product.

Reactivity & Functionalization[10]

For drug development, the utility of 4-hydroxy-2-chlorophenyl methyl sulfone lies in its dual
functionality: the acidic phenol and the electrophilic aromatic core.

O-Alkylation (Ether Synthesis)

The phenolic hydroxyl group is significantly more acidic than unsubstituted phenol due to the
para-sulfonyl electron-withdrawing effect.

o Reaction: Deprotonation with mild base (K2COs) followed by reaction with alkyl halides (R-
X).

o Application: Synthesis of ether-linked pharmacophores (e.g., linking to heterocycles).

Palladium-Catalyzed Coupling

The C2-Chlorine atom, while less reactive than a bromide or iodide, can participate in Pd-
catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) using specialized ligands (e.qg.,
XPhos, SPhos) that facilitate oxidative addition into electron-deficient aryl chlorides.

o Potential: Creation of biaryl sulfones or aniline derivatives.

Reactivity Workflow Diagram
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Figure 2: Functionalization pathways transforming the core scaffold into complex bioactive
agents.

Analytical Characterization

To validate the synthesis of this specific isomer, researchers must look for distinct
spectroscopic signatures.

Diagnostic Signal .
Method Interpretation
(Expected)

Methyl protons of the sulfone

1H NMR (DMSO-ds) 0 ~3.2 ppm (s, 3H) (:SO2CHs)
group (- 2 3).

Phenolic hydroxyl proton
0 ~10.5-11.0 ppm (s, 1H) i o
(downfield due to acidity).

Aromatic protons. Look for
0 ~7.0-8.0 ppm (m, 3H) ortho coupling (d, ~8Hz) and
meta coupling (d, ~2Hz).

Strong symmetric and

IR Spectroscopy 1150 & 1300 cm—? ) )
asymmetric S=0 stretching.
3200-3400 cm~1 Broad O-H stretch.
Molecular ion peak. Chlorine
Mass Spectrometry m/z 206 [M]* isotope pattern (3:1 ratio for

35CI37C).
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Safety & Handling

o Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

o Handling: Use standard PPE (gloves, goggles). The sulfone moiety generally imparts
stability, reducing the risk of explosive decomposition compared to other sulfur intermediates,
but standard precautions for organic synthesis apply.

o Storage: Store in a cool, dry place. Hygroscopic potential is low, but moisture can affect
precise stoichiometry in coupling reactions.
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o Context: Used for inferring pKa and solubility trends of the chlorinated deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. methyl sulfone, 67-71-0 [thegoodscentscompany.com]

 To cite this document: BenchChem. [Technical Guide: 4-Hydroxy-2-Chlorophenyl Methyl
Sulfone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13881472/docs#technical-guide-4-hydroxy-2-
chlorophenyl-methyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Contact our Ph.D. Support Team for a compatibility check
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